molecular formula C9H13N2O9P B1581416 3'-Uridylic acid CAS No. 84-53-7

3'-Uridylic acid

Cat. No.: B1581416
CAS No.: 84-53-7
M. Wt: 324.18 g/mol
InChI Key: FOGRQMPFHUHIGU-XVFCMESISA-N
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Description

3’-Uridylic acid, also known as uridine 3’-monophosphate, is a nucleotide that plays a crucial role in the structure and function of RNA. It consists of a uracil base attached to a ribose sugar, which is further linked to a phosphate group at the 3’ position. This compound is essential in various biological processes, including the synthesis of RNA and the regulation of metabolic pathways .

Mechanism of Action

3’-Uridylic acid: primarily targets several enzymes and proteins involved in nucleotide metabolism and RNA synthesis. These include:

    This enzyme phosphorylates uridine to form uridine monophosphate (UMP) , which is a precursor for RNA synthesis in cells. Involved in galactose metabolism. Participates in DNA synthesis by converting dUMP to dTMP. Associated with glycosylation processes. Involved in RNA splicing. Catalyzes the conversion of uracil to UMP. Participates in glycosylation reactions. Part of the innate immune response. Involved in pyrimidine biosynthesis. Participates in RNA metabolism. Responsible for RNA modification.

Action Environment:

    Stability and efficacy of 3’-Uridylic acid may be influenced by pH, temperature, and other cellular conditions.

Biochemical Analysis

Biochemical Properties

3’-Uridylic acid is critical to glycogen synthesis through the formation of uridine diphosphate glucose. This promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway and supplies UDP-GlcNAc for O-GlcNAcylation . This process can regulate protein modification and affect its function .

Cellular Effects

3’-Uridylic acid has an effect on body temperature and circadian rhythms, which can regulate the metabolic rate and the expression of metabolic genes . Abnormal levels of blood uridine have been found in people with diabetes and obesity, suggesting a link of uridine dysregulation and metabolic disorders .

Molecular Mechanism

3’-Uridylic acid is formed from Orotidine 5’-monophosphate (orotidylic acid) in a decarboxylation reaction catalyzed by the enzyme orotidylate decarboxylase . This reaction is extremely slow without the enzyme, but adequately catalyzed, the reaction takes place once per second .

Dosage Effects in Animal Models

It is known that uridine supplementation in high-fat-fed mice promotes insulin secretion and improves glucose tolerance .

Metabolic Pathways

3’-Uridylic acid is involved in the hexosamine biosynthetic pathway, where it promotes the production of UDP-GlcNAc . This pathway supplies UDP-GlcNAc for O-GlcNAcylation, a posttranslational modification on the hydroxyl groups of serine/threonine residues .

Transport and Distribution

Plasma uridine, which includes 3’-Uridylic acid, enters cells through a nucleoside transporter . This allows for the distribution of uridine within cells and tissues.

Subcellular Localization

It is known that uridine plays a role in various biological processes, which suggests that it may be localized to specific compartments or organelles within the cell .

Preparation Methods

Comparison with Similar Compounds

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N2O9P/c12-3-4-7(20-21(16,17)18)6(14)8(19-4)11-2-1-5(13)10-9(11)15/h1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGRQMPFHUHIGU-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401018973
Record name 3'-Uridylic acid
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Molecular Weight

324.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84-53-7, 35170-03-7
Record name 3′-Uridylic acid
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Record name 3'-Uridylic acid
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Record name 3'-Uridinemonophosphate
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Record name 3'-Uridylic acid
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Record name Uridine 3'-(dihydrogen phosphate)
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Record name 3'-Uridylic acid, disodium salt
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Record name 3'-URIDINEMONOPHOSPHATE
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Record name Uridine 3'-monophosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of uridine 3'-phosphate?

A1: Uridine 3'-phosphate has a molecular formula of C9H13N2O9P and a molecular weight of 324.18 g/mol.

Q2: Are there any spectroscopic data available for uridine 3'-phosphate?

A2: Yes, various spectroscopic techniques have been employed to characterize uridine 3'-phosphate. For instance, 31P and 1H NMR have been utilized to follow the reaction of uridine 3'-phosphate with benzoylimidazole. [] Additionally, UV spectrophotometry has been used to identify uridine 2':3'-cyclic phosphate, a product formed during the reaction of uridine 3'-phosphate with diethyl pyrocarbonate. []

Q3: How stable is uridine 3'-phosphate under different pH conditions?

A3: While di-uridine 3′-phosphate demonstrates stability in acidic solutions, it exhibits high sensitivity to alkaline hydrolysis. []

Q4: Is uridine 3'-phosphate susceptible to degradation under specific conditions?

A4: Research indicates that uridine 3'-phosphate can be degraded by gamma radiation in deaerated aqueous solutions, leading to the formation of free radicals and subsequent degradation products. []

Q5: How does uridine 3'-phosphate interact with Ribonuclease A (RNase A)?

A5: Uridine 3'-phosphate acts as an inhibitor of RNase A. Structural studies reveal that it binds to the enzyme with its uracil base and phosphoryl group occupying specific positions within the active site. []

Q6: Can the structure of uridine 3'-phosphate be modified to enhance its affinity for RNase A?

A6: Yes, incorporating non-natural furanose rings, such as those found in 2′-fluoro-2′-deoxyuridine 3′-phosphate (dUFMP) and arabinouridine 3′-phosphate (araUMP), can increase the binding affinity to RNase A by three- to sevenfold compared to uridine 3′-phosphate. []

Q7: What is the role of uridine 3'-phosphate in reactions involving diethyl pyrocarbonate?

A7: Diethyl pyrocarbonate reacts with uridine 3'-phosphate, resulting in the formation of uridine 2':3'-cyclic phosphate. This reaction has been employed to investigate the average chain length of yeast RNA treated with diethyl pyrocarbonate. []

Q8: How do structural modifications to the sugar moiety of uridine 3'-phosphate influence its reactivity?

A8: Replacing the ribose moiety with a 2′-fluoro-2′-deoxyribose or arabinose ring, as in dUFMP and araUMP, leads to increased affinity for RNase A, likely due to differences in phosphoryl group pKa and preferred sugar pucker. []

Q9: What is the significance of the alkyl group in uridine 3′-alkyl phosphates?

A9: The alkyl group in uridine 3′-alkyl phosphates significantly impacts their susceptibility to hydrolysis and intramolecular transesterification. For instance, the hydroxide-ion-catalyzed reaction forming uridine 2′,3′-cyclic monophosphate is highly sensitive to the leaving group's polarity, demonstrated by the β1g value of −1.28 ± 0.05. []

Q10: How can uridine 3'-phosphate and its derivatives be analyzed?

A10: Several analytical techniques are available for the characterization and quantification of uridine 3'-phosphate and related compounds. These include:

  • High-performance liquid chromatography (HPLC): This technique, particularly when coupled with ion-pairing reagents, allows for the separation and quantification of uridine 3'-phosphate and other monoribonucleotides. []
  • Reversed-phase anion-exchange chromatography: This method enables the separation and quantitative analysis of common ribonucleosides and their 3'-ribonucleotides, including uridine 3'-phosphate. []
  • Paper chromatography and electrophoresis: These classic techniques are valuable for separating and identifying uridine 3'-phosphate and its reaction products, such as uridine 2':3'-cyclic phosphate. [, ]

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